A Definitive +5 Da Mass Shift for Unambiguous MS Discrimination
The primary differentiation of 3-Mercapto-1-octanol-d5 from its unlabeled parent compound is its increased molecular weight. The unlabeled compound has a molecular weight of 162.30 g/mol, while the deuterated analog has a weight of 167.33 g/mol [REFS-1, REFS-2]. This +5 Da shift (resulting from the replacement of five hydrogen atoms with deuterium) is critical for its function as an internal standard in mass spectrometry. This mass difference ensures that the internal standard's signal does not overlap with the analyte's signal in the mass spectrum, allowing for independent and precise quantification [2].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 167.33 |
| Comparator Or Baseline | 3-Mercapto-1-octanol (unlabeled): 162.30 |
| Quantified Difference | +5.03 Da |
| Conditions | MS; Theoretical exact mass |
Why This Matters
This mass difference is the fundamental requirement for using the compound as an internal standard in quantitative MS, enabling accurate and interference-free measurement of the target analyte in complex samples.
- [1] PubChem. 3-Mercaptooctanol (CID 6430897). National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-7. View Source
